molecular formula C14H22N2O2 B6969524 N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide

N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide

Cat. No.: B6969524
M. Wt: 250.34 g/mol
InChI Key: QAIOKCUPAXRMGY-UHFFFAOYSA-N
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Description

N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide typically involves the following steps:

    Formation of the furan-2-yl ethylamine: This can be achieved by reacting furan with ethylamine under controlled conditions.

    Cyclohexylation: The furan-2-yl ethylamine is then reacted with cyclohexylamine to form the intermediate compound.

    Acetylation: Finally, the intermediate is acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structure and reactivity.

    Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide involves its interaction with specific molecular targets. The furan ring and amide group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Furan-2-yl)ethyl]acetamide: A simpler analogue with similar structural features.

    2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide: Contains a tetrahydrofuran ring instead of a furan ring.

    2-(Ethylamino)-N-(4-fluorobenzyl)acetamide: Features a fluorobenzyl group instead of a cyclohexyl group.

Uniqueness

N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide is unique due to the combination of its furan ring and cyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11(17)16-13-6-4-12(5-7-13)15-9-8-14-3-2-10-18-14/h2-3,10,12-13,15H,4-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIOKCUPAXRMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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